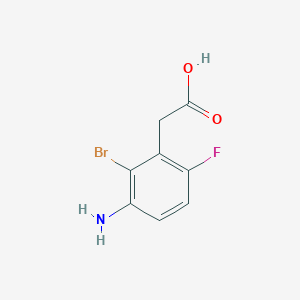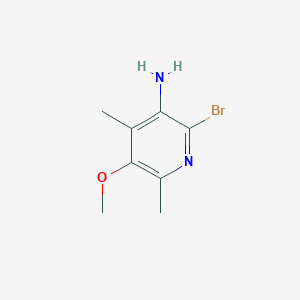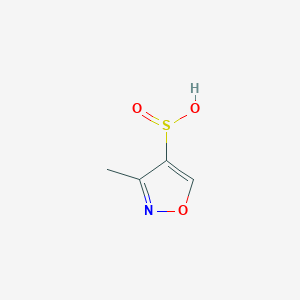
3-Methylquinolin-8-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylquinolin-8-ol hydrochloride: is a chemical compound with the molecular formula C10H9NO·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-8-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and 2-nitrophenol.
Reaction with Hydrochloric Acid: These starting materials are mixed homogeneously and hydrochloric acid is added.
Addition of Crotonaldehyde: Crotonaldehyde is then added under stirring conditions.
Heating: The mixture is heated for approximately 6 hours and then left overnight to complete the reaction.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylquinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like nitric acid.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Substitution reactions often involve the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation typically leads to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduction results in the formation of hydrogenated quinoline derivatives.
Substitution Products: Substitution reactions yield a variety of quinoline derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methylquinolin-8-ol hydrochloride is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It is used in the development of new drugs and therapeutic agents .
Medicine: The compound is investigated for its potential use in treating various diseases, including infections and cancer. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its unique chemical properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 3-Methylquinolin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a bidentate chelator, binding to metal ions that are critical enzyme cofactors. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial and antiviral effects . Additionally, the compound’s ability to form complexes with metal ions can disrupt cellular processes, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with a similar structure but without the methyl and hydroxyl groups.
8-Hydroxyquinoline: Similar to 3-Methylquinolin-8-ol but lacks the methyl group.
Chlorquinaldol: A derivative with additional chlorine atoms, used as an antiseptic.
Uniqueness: 3-Methylquinolin-8-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups enhances its reactivity and potential for forming metal complexes, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H10ClNO |
|---|---|
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
3-methylquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c1-7-5-8-3-2-4-9(12)10(8)11-6-7;/h2-6,12H,1H3;1H |
InChI-Schlüssel |
ACKBYYXIYCPBIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=CC=C2)O)N=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)




